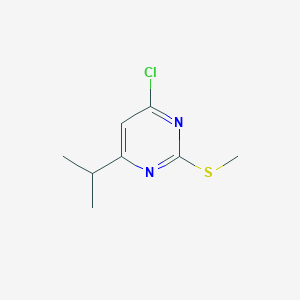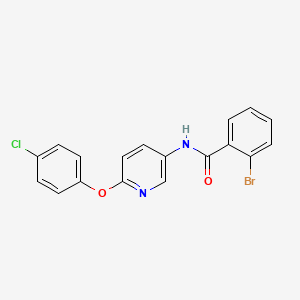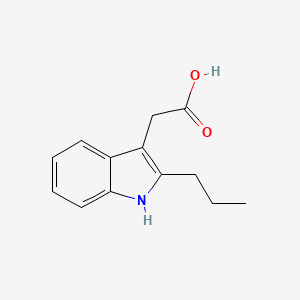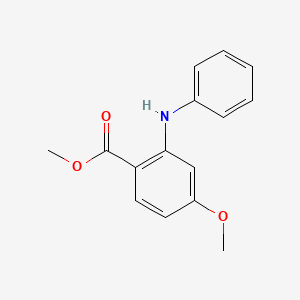
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a pyridinyl group, and an oxazolamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the fluorophenyl and pyridinyl groups under specific reaction conditions, such as the use of strong oxidizing agents or acidic catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays to understand various biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in drug discovery programs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
作用機序
The mechanism by which 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
類似化合物との比較
3-(4-Methoxyphenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Chlorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Nitrophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
Uniqueness: 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall activity.
特性
分子式 |
C14H10FN3O |
|---|---|
分子量 |
255.25 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-10(2-4-11)13-12(14(16)19-18-13)9-5-7-17-8-6-9/h1-8H,16H2 |
InChIキー |
ZWIRUUBLMWVMKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=C2C3=CC=NC=C3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



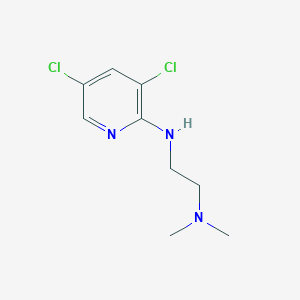

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
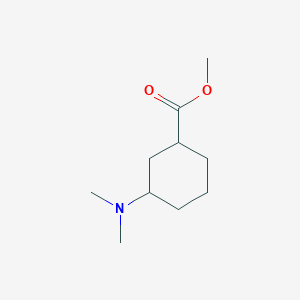
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)


![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
